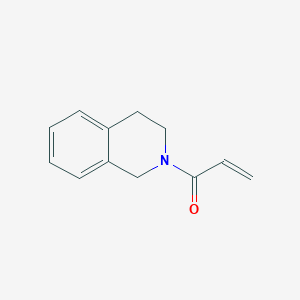
1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Descripción general
Descripción
1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Synthesis and Characterization : Compounds derived from 3,4-dihydroisoquinolin-2(1H)-yl, including 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, have been synthesized and characterized using various spectroscopic methods. For instance, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized, showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, as well as antimicrobial action (Zablotskaya et al., 2013).
Chemical Reactions and Methodologies : The compound has been used in various chemical synthesis methodologies, such as isomerization-ring-closing metathesis for the synthesis of substituted 2,3-dihydro-1H-2-benzazepines and 1,2-dihydroisoquinolines (Panayides et al., 2007).
Pharmacological Applications
Antiviral Activities : Some derivatives of 3,4-dihydroisoquinolin-2(1H)-yl have been evaluated for their HIV-1 RT inhibitory activity, showing significant inhibitory effects (Murugesan et al., 2010).
Anticholinesterase Activities : New amide alkaloids derived from this compound demonstrated significant anticholinesterase activities, highlighting potential therapeutic applications (Xu et al., 2020).
Chemical Structures and Complexation Studies
- Structural Analysis and Complexation : The structural properties of 1-(3,4-Dihydroisoquinolin-2(1H)-yl) derivatives have been extensively studied, including X-ray diffraction analysis to determine molecular conformations and complexation with metal salts (Sokol et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one, also known as Ectoine, is the bacterial cell . Ectoine is a natural cell protectant produced by bacteria living in extremely harsh environmental conditions .
Mode of Action
Ectoine interacts with its bacterial targets by acting as an osmotic regulation solute . This interaction results in increased hydration on the skin surface and stabilization of the lipid layer .
Biochemical Pathways
The affected biochemical pathway involves the hydration of the skin surface and the stabilization of the lipid layer . The downstream effects of this pathway contribute to the overall skin care and protection against harsh environmental conditions .
Result of Action
The molecular and cellular effects of Ectoine’s action include increased skin hydration and stabilization of the lipid layer . These effects contribute to the overall health and protection of the skin, making Ectoine a common ingredient in skin care products .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ectoine. As a natural cell protectant produced by bacteria living in extremely harsh environmental conditions, Ectoine’s effectiveness and stability are likely to be high even under adverse environmental conditions .
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h2-6H,1,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHCAXYVAIQYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564354 | |
| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104902-93-4 | |
| Record name | 1-(3,4-Dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
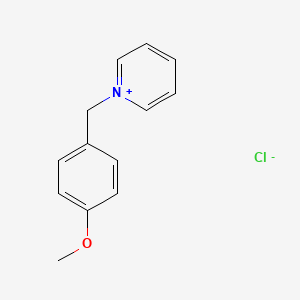


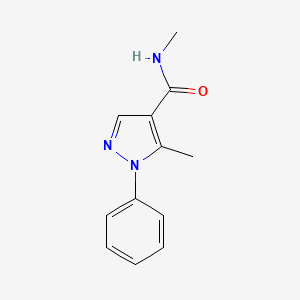
![[(3,4-Dichlorophenyl)sulfonyl]acetonitrile](/img/structure/B3059351.png)


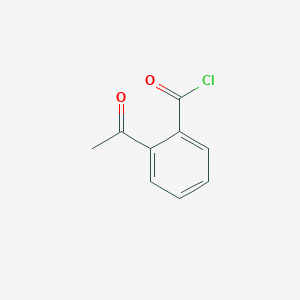

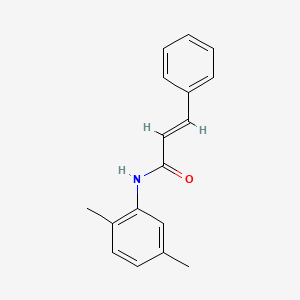

![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)
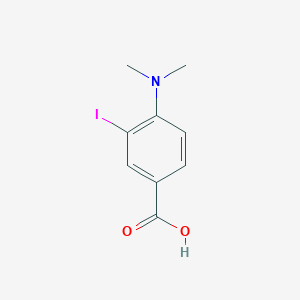
![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)
